
acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol is a compound that combines the properties of acetic acid and a cyclohexadiene diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while cyclohexa-3,5-diene-1,2-diol is a diol with two hydroxyl groups attached to a cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of cyclohexa-3,5-diene using a suitable oxidizing agent, followed by the esterification of the resulting diol with acetic acid. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using advanced catalytic systems. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include diketones, cyclohexane derivatives, and various substituted cyclohexadiene compounds.
Aplicaciones Científicas De Investigación
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the acetic acid moiety play crucial roles in these interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-3,5-diene-1,2-diol: Lacks the acetic acid moiety, resulting in different chemical properties.
Acetic acid: A simple carboxylic acid without the cyclohexadiene structure.
1,2-Cyclohexanediol: A saturated diol with different reactivity compared to the diene diol.
Uniqueness
Acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol is unique due to the combination of the acetic acid and cyclohexadiene diol structures
Propiedades
Número CAS |
64288-00-2 |
|---|---|
Fórmula molecular |
C10H16O6 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
acetic acid;(1R,2R)-cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H8O2.2C2H4O2/c7-5-3-1-2-4-6(5)8;2*1-2(3)4/h1-8H;2*1H3,(H,3,4)/t5-,6-;;/m1../s1 |
Clave InChI |
TYTNWLBHUMKIDF-BNTLRKBRSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.C1=C[C@H]([C@@H](C=C1)O)O |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC(C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


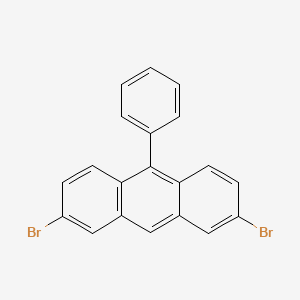
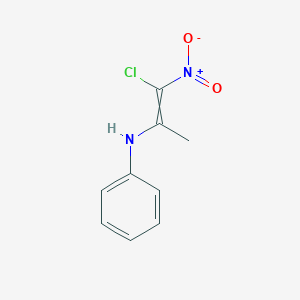
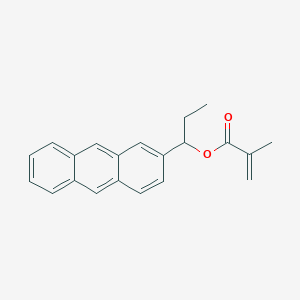
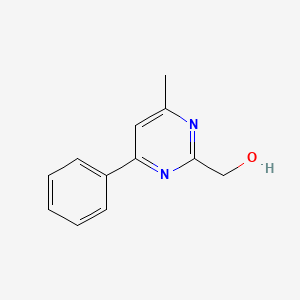
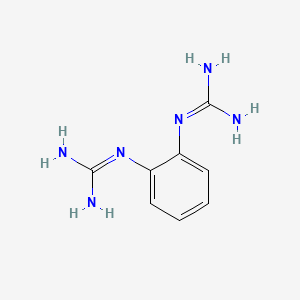

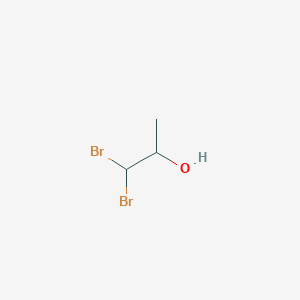
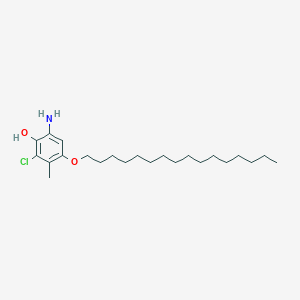
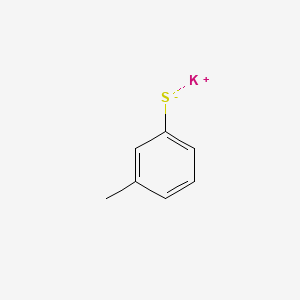
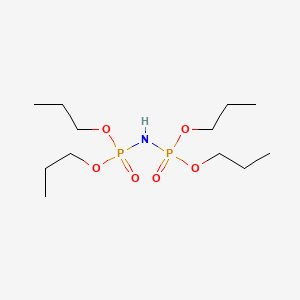

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)

![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
